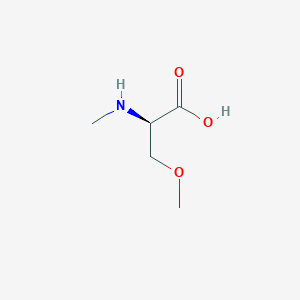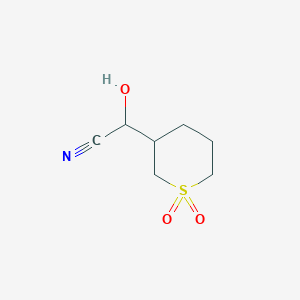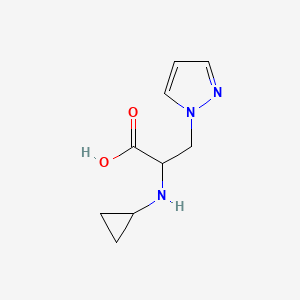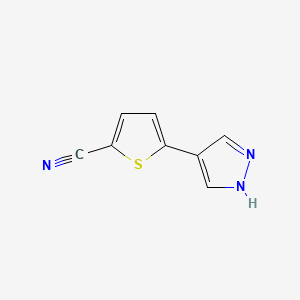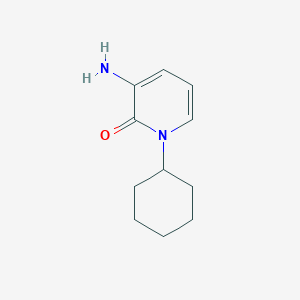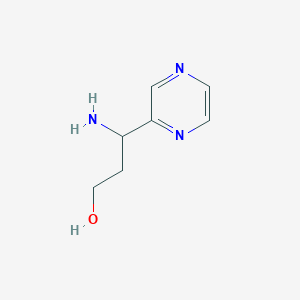![molecular formula C13H16N2O5 B13565719 tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate](/img/structure/B13565719.png)
tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate: is an organic compound with the molecular formula C13H16N2O5. It is a white to off-white solid that is soluble in common organic solvents. This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate typically involves the following steps:
Formation of the Intermediate: The reaction begins with the nitration of a suitable aromatic compound to introduce the nitro group.
Formylation: The intermediate is then subjected to formylation to introduce the formyl group.
Carbamate Formation: Finally, the intermediate is reacted with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include nitric acid for nitration, formic acid for formylation, and tert-butyl isocyanate for carbamate formation.
化学反応の分析
Types of Reactions:
Oxidation: tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates with different functional groups.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties.
作用機序
The mechanism of action of tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes.
類似化合物との比較
tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar in structure but with a hydroxy group instead of a nitro group.
tert-butyl (3-formyl-4-methylphenyl)carbamate: Similar in structure but with a methyl group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate imparts unique chemical reactivity and biological activity compared to its analogs.
- The compound’s specific functional groups allow for targeted chemical modifications and interactions, making it valuable in various research and industrial applications.
特性
分子式 |
C13H16N2O5 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
tert-butyl N-[(3-formyl-4-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H16N2O5/c1-13(2,3)20-12(17)14-7-9-4-5-11(15(18)19)10(6-9)8-16/h4-6,8H,7H2,1-3H3,(H,14,17) |
InChIキー |
LWYRUPFRXLWSSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)
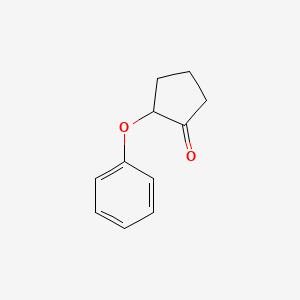
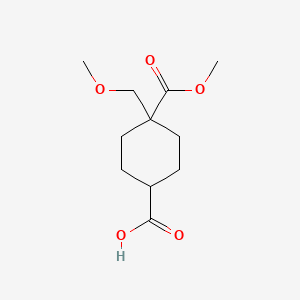


![rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B13565655.png)
![3-[(2,3-Dimethylphenyl)methyl]azetidine](/img/structure/B13565658.png)
